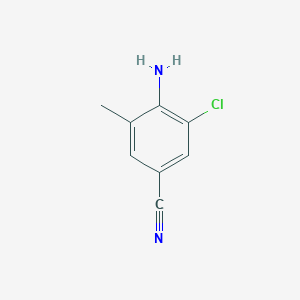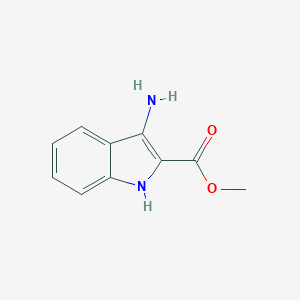
Daidzéine 4'-O-glucuronide
Vue d'ensemble
Description
Daidzein 4'-O-glucuronide (D4G) is a phytoestrogen, a type of plant-based chemical compound found in soybeans, chickpeas, and other legumes. It is a metabolite of the isoflavone daidzein and is believed to be more bioavailable than its parent compound. D4G has been studied for its potential health benefits, including its ability to reduce inflammation and act as an antioxidant. In addition, it has been studied for its potential to act as an anti-cancer agent and to reduce the risk of cardiovascular disease.
Applications De Recherche Scientifique
Thérapies anticancéreuses
Le daidzéine 4’-O-glucuronide a été étudié pour son utilisation potentielle dans le traitement du cancer en raison de ses propriétés phytoestrogéniques. Des recherches suggèrent qu’il pourrait présenter des activités anticancéreuses, en particulier contre les cancers hormonodépendants tels que le cancer du sein et de la prostate . Son mécanisme implique la modulation des récepteurs des œstrogènes et l’influence des voies de croissance cellulaire.
Santé cardiovasculaire
Les propriétés antioxydantes du composé contribuent à son application dans la santé cardiovasculaire. Il peut contribuer à réduire le risque d’athérosclérose et d’autres affections cardiaques en prévenant le stress oxydatif et en améliorant les profils lipidiques .
Neuroprotection
Le daidzéine 4’-O-glucuronide est prometteur dans les applications neuroprotectrices. Sa capacité à traverser la barrière hémato-encéphalique lui permet d’exercer des effets antioxydants dans le cerveau, ce qui pourrait ralentir la progression des maladies neurodégénératives comme la maladie d’Alzheimer et de Parkinson .
Gestion du syndrome métabolique
Ce composé pourrait jouer un rôle dans la gestion des composants du syndrome métabolique, notamment l’obésité et le diabète. Il peut influencer la sensibilité à l’insuline et le métabolisme des graisses, qui sont essentiels à la gestion de ces affections .
Santé osseuse
La similitude du daidzéine 4’-O-glucuronide avec les œstrogènes en fait un candidat pour la prévention et le traitement de l’ostéoporose. Il peut contribuer à maintenir la densité osseuse et à réduire le risque de fractures, en particulier chez les femmes ménopausées .
Applications anti-inflammatoires
Les propriétés anti-inflammatoires du daidzéine 4’-O-glucuronide le rendent utile dans le traitement des affections inflammatoires chroniques. Il peut moduler la réponse immunitaire et inhiber les cytokines pro-inflammatoires .
Mécanisme D'action
Target of Action
Daidzein 4’-O-glucuronide is a derivative of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one It’s parent compound, daidzein, has been shown to interact with several signaling molecules and receptors .
Mode of Action
Daidzein, its parent compound, has been shown to interact with mitogen-activated protein kinase 8 (jnk1) due to its significant anti-inflammatory activities through the jnk signaling pathway .
Biochemical Pathways
Daidzein, its parent compound, has been shown to have various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and so on .
Result of Action
Daidzein, its parent compound, has been shown to have a prophylactic effect on the improvement of hyperglycemia, insulin resistance, dyslipidemia, obesity, inflammation, and other complications associated with type 2 diabetes .
Action Environment
It’s known that the bioavailability of isoflavonoids can be enhanced by transglycosylation, which significantly improves their water solubility .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Daidzein 4’-O-glucuronide is involved in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it acts as an agonist of the estrogen receptor . This interaction is responsible for its anti-inflammatory, antioxidant, and anti-cancer effects .
Cellular Effects
Daidzein 4’-O-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have inhibitory activities on human vascular smooth muscle cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Daidzein 4’-O-glucuronide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that Daidzein 4’-O-glucuronide could penetrate the blood–brain barrier .
Temporal Effects in Laboratory Settings
The effects of Daidzein 4’-O-glucuronide change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Daidzein 4’-O-glucuronide vary with different dosages in animal models . For instance, a study showed that the oral bioavailability of Daidzein 4’-O-glucuronide increased when administered in nanoemulsion and nanosuspension formulations .
Metabolic Pathways
Daidzein 4’-O-glucuronide is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it has been found that Daidzein 4’-O-glucuronide could be hydrolyzed into Daidzein and its metabolic pathways were similar to those of Daidzein .
Transport and Distribution
Daidzein 4’-O-glucuronide is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O10/c22-10-3-6-12-14(7-10)29-8-13(15(12)23)9-1-4-11(5-2-9)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUYSKUVHUPXBV-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635942 | |
| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
264236-77-3 | |
| Record name | 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



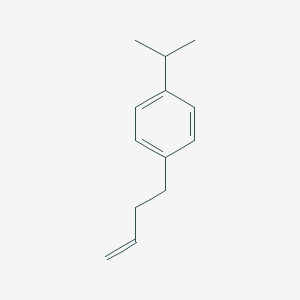
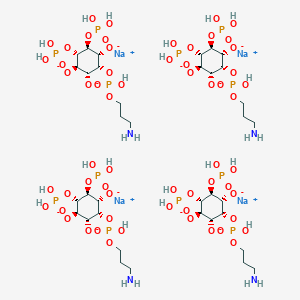
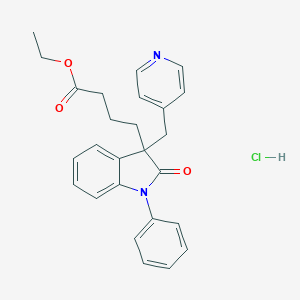
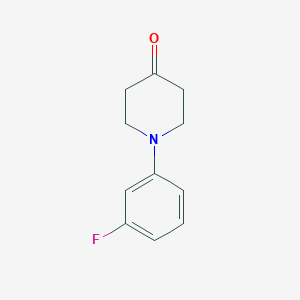
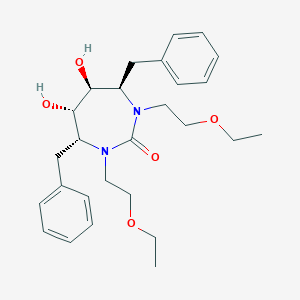
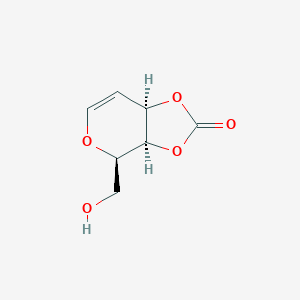
![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)





